molecular formula C16H14BrCl2NO2 B4741200 N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide

N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide

Cat. No. B4741200
M. Wt: 403.1 g/mol
InChI Key: UXFBRGCFHQPIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide, commonly known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a member of the benzamide family of compounds, which are known to have a range of biological activities. In

Scientific Research Applications

BDP has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, BDP has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, prostate cancer, and lung cancer. In neuroscience, BDP has been studied for its potential use as a tool to study the role of certain ion channels in the brain. In drug discovery, BDP has been used as a starting point for the development of new drugs with improved potency and selectivity.

Mechanism of Action

BDP is known to act as an antagonist of the TRPM8 ion channel, which is involved in the sensation of cold temperatures and pain. By blocking this channel, BDP is able to inhibit the growth of cancer cells and reduce pain and inflammation in animal models. BDP has also been shown to have other biological activities, including the ability to inhibit the activity of certain enzymes and receptors involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
BDP has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce pain and inflammation, and modulate the activity of ion channels and receptors in the brain. BDP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its ability to inhibit cancer cell growth and reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP in scientific research is its high potency and selectivity for the TRPM8 ion channel. This makes it a useful tool for studying the role of this channel in cancer cell growth and pain sensation. However, one limitation of using BDP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, BDP has not yet been extensively studied in human subjects, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several potential future directions for research on BDP, including the development of new analogs with improved potency and selectivity, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its potential use in the treatment of other diseases, such as chronic pain and inflammation. Additionally, further studies are needed to fully understand the safety and efficacy of BDP in human subjects, and to identify any potential side effects or interactions with other drugs.

properties

IUPAC Name

N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO2/c1-2-7-22-15-12(18)8-10(9-13(15)19)16(21)20-14-6-4-3-5-11(14)17/h3-6,8-9H,2,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFBRGCFHQPIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-3,5-dichloro-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.